molecular formula C21H21N5O3S B2555292 5-{[4-(furan-2-carbonyl)piperazin-1-yl](4-methylphenyl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 868219-55-0

5-{[4-(furan-2-carbonyl)piperazin-1-yl](4-methylphenyl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2555292
CAS No.: 868219-55-0
M. Wt: 423.49
InChI Key: CIMBTJXQSULXTG-UHFFFAOYSA-N
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Description

The compound 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that features a combination of several functional groups, including a furan ring, a piperazine ring, a triazole ring, and a thiazole ring. This unique structure makes it an interesting subject for research in various scientific fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting with the preparation of the individual components. The furan-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction, while the piperazine ring can be synthesized via a cyclization reaction involving ethylenediamine and a suitable dihalide. The triazole and thiazole rings are often formed through cyclization reactions involving hydrazine derivatives and thiourea, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of multi-functionalized heterocycles.

Biology

In biology, the compound is investigated for its potential as a bioactive molecule. Its various functional groups allow it to interact with different biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new drugs.

Industry

In industry, the compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to serve as a building block for the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other multi-functionalized heterocycles, such as:

  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • Benzofuran derivatives
  • Indole derivatives

Uniqueness

What sets 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol apart is its unique combination of functional groups, which allows it to interact with a wide range of biological targets

Properties

IUPAC Name

furan-2-yl-[4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-14-4-6-15(7-5-14)17(18-20(28)26-21(30-18)22-13-23-26)24-8-10-25(11-9-24)19(27)16-3-2-12-29-16/h2-7,12-13,17,28H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMBTJXQSULXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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